1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one
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Overview
Description
1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one is a xanthone derivative, characterized by its unique structure and significant biological activities. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
The synthesis of 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate substituted phenolic compounds.
Reaction Conditions: The phenolic compounds undergo methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated intermediates are then subjected to cyclization reactions under acidic conditions to form the xanthone core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
The major products formed from these reactions include quinones, hydroquinones, and substituted xanthones.
Scientific Research Applications
1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antioxidant properties, making it a valuable tool in biological research.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating various signaling pathways, including the mitochondrial pathway.
Comparison with Similar Compounds
1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
1-Hydroxy-2,3,4,7-tetramethoxyxanthone: Similar in structure but differs in the position of methoxy groups.
1-Hydroxy-2,3,5-trimethoxyxanthone: Lacks one methoxy group compared to this compound.
1,5-Dihydroxy-2,3,4,7-tetramethoxyxanthone: Contains an additional hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-hydroxy-3,5,6,7-tetramethoxyxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-20-8-5-10(18)13-11(6-8)24-15-9(14(13)19)7-12(21-2)16(22-3)17(15)23-4/h5-7,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPWSJKLYDJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579320 |
Source
|
Record name | 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42833-87-4 |
Source
|
Record name | 1-Hydroxy-3,5,6,7-tetramethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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